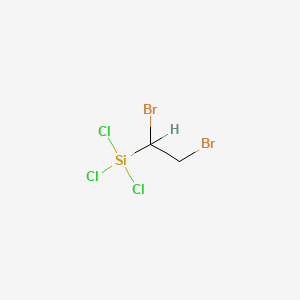

1,2-Dibromoethyltrichlorosilane

説明

特性

IUPAC Name |

trichloro(1,2-dibromoethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2Cl3Si/c3-1-2(4)8(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCWILZPIFWPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([Si](Cl)(Cl)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883738 | |

| Record name | Silane, trichloro(1,2-dibromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-50-7 | |

| Record name | Trichloro(1,2-dibromoethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4170-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(1,2-dibromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(1,2-dibromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(1,2-dibromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(1,2-dibromoethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromoethyltrichlorosilane is a halogenated organosilane compound of interest in specialized chemical synthesis. This technical guide provides a summary of its known chemical and physical properties, structural information, and available safety data. Due to the limited publicly available information on this specific compound, this document also outlines general principles of reactivity and analytical methods applicable to similar organosilane compounds to provide a foundational understanding for researchers.

Chemical and Physical Properties

This compound, with the CAS number 4170-50-7, is a reactive chemical intermediate. The majority of available data points to its identity as a solid at standard conditions, although some sources describe it as a liquid, suggesting its melting point may be near room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4170-50-7 | [1][2] |

| Molecular Formula | C₂H₃Br₂Cl₃Si | [1][2] |

| Molecular Weight | 321.3 g/mol | [1] |

| Physical Description | Solid | [1] |

| Boiling Point | 202.7 °C at 760 mmHg | [1] |

| Density | 2.031 g/cm³ | [1] |

| Flash Point | 76.4 °C | [1] |

Molecular Structure and Conformation

The molecular structure of this compound has been investigated using gas-phase electron diffraction (GED), infrared (IR) and Raman spectroscopy, and computational methods. These studies have revealed that in the gas and liquid phases, the molecule exists as a mixture of three conformers: gauche(-), anti, and gauche(+). In the solid phase, only the gauche(-) conformer is observed.

Key structural parameters obtained from GED refinements for the predominant gauche(-) conformer are detailed in Table 2.

Table 2: Selected Bond Lengths and Angles for the Gauche(-) Conformer of this compound

| Parameter | Value |

| Bond Lengths (r g) | |

| C-C | 1.501(18) Å |

| Si-C | 1.865(15) Å |

| C-Br (average) | 1.965(8) Å |

| Si-Cl (average) | 2.028(3) Å |

| Bond Angles (∠α) | |

| ∠CCSi | 114.1(33)° |

| ∠C1C2Br | 114.0(21)° |

| ∠CSiCl (average) | 109.6(7)° |

Reactivity and Potential Applications in Synthesis

The reactivity of this compound is dictated by the presence of the trichlorosilyl (B107488) group and the dibromoethyl moiety. The Si-Cl bonds are susceptible to hydrolysis and alcoholysis, reacting with water and alcohols to form silanols and alkoxysilanes, respectively. This reactivity is a general feature of chlorosilanes.

The vicinal dibromides on the ethyl chain offer a handle for various organic transformations. For instance, dehalogenation reactions could lead to the formation of a vinyltrichlorosilane, a valuable monomer for polymerization and a precursor to other organosilanes. The bromine atoms can also be substituted by other nucleophiles, although the reactivity will be influenced by the electron-withdrawing nature of the trichlorosilyl group.

For drug development professionals, the utility of such a compound would likely lie in its role as a synthetic intermediate. Organosilanes are increasingly used in medicinal chemistry to create complex molecular architectures. The trichlorosilyl group can be transformed into other silicon-containing functionalities that can act as bioisosteres or be used to modify the pharmacokinetic properties of a drug candidate.

The following diagram illustrates a generalized logical workflow for the potential synthetic utility of this compound in a research context.

References

An In-depth Technical Guide to 1,2-Dibromoethyltrichlorosilane (CAS Number: 4170-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromoethyltrichlorosilane, a halogenated organosilane with potential applications in organic synthesis and materials science. This document details its chemical and physical properties, safety and handling protocols, and available spectroscopic data. While direct applications in drug development and specific signaling pathways have not been documented, this guide explores the reactivity of the functional groups present in the molecule, suggesting its potential as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of a trichlorosilyl (B107488) group and vicinal bromine atoms on an ethyl backbone.[1] These features impart a high reactivity to the molecule, particularly with respect to nucleophilic substitution and hydrolysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4170-50-7 | [1][2][3] |

| Molecular Formula | C₂H₃Br₂Cl₃Si | [1][2][3] |

| Molecular Weight | 321.3 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Density | 2.031 g/cm³ | [1] |

| Boiling Point | 202.7 °C at 760 mmHg | [1] |

| Flash Point | 76.4 °C | [1] |

| Refractive Index | 1.5370 | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [4] |

Spectroscopic Data

The structural characterization of this compound has been performed using various spectroscopic techniques. A detailed study by Johansen et al. investigated its conformational structure and vibrational properties.[5]

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | The IR spectrum in the liquid and solid phases has been analyzed to understand its vibrational modes. | [5] |

| Raman Spectroscopy | Raman spectroscopy, including temperature-dependent studies, has been used to determine the conformational isomers present in different phases. The molecule exists as a mixture of gauche and anti conformers in the gas and liquid phases, with the gauche conformer being predominant in the solid phase. | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While a specific published spectrum for this compound is not readily available, the proton NMR spectrum of the closely related 1,2-dibromoethane (B42909) shows a singlet at 3.65 ppm due to the chemical equivalence of the four protons in the symmetrical molecule.[6] For this compound, one would expect a more complex spectrum due to the asymmetry introduced by the trichlorosilyl group, likely resulting in an AX₂ or ABX spin system for the -CHBr-CH₂Br moiety. | |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). |

Experimental Protocols

Synthesis of this compound

General Proposed Synthetic Protocol:

-

Reaction: Vinyltrichlorosilane + Bromine → this compound

-

Reagents:

-

Vinyltrichlorosilane

-

Bromine

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

-

Procedure:

-

Dissolve vinyltrichlorosilane in an inert, anhydrous solvent in a reaction vessel protected from light and moisture.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the vinyltrichlorosilane solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

-

Note: This is a generalized procedure and would require optimization of reaction conditions, stoichiometry, and purification methods.

Spectroscopic Analysis

The following protocols are based on the study by Johansen et al.[5]

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound as a thin film between KBr plates (for liquid phase) or as a KBr pellet (for solid phase).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the vibrational frequencies corresponding to C-H, C-C, C-Br, Si-Cl, and C-Si bonds.

-

-

Raman Spectroscopy:

-

Place a sample of this compound in a capillary tube.

-

Acquire the Raman spectrum using a suitable laser excitation source.

-

For temperature-dependent studies, use a variable temperature cell to record spectra at different temperatures to analyze the conformational equilibrium.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | [4] |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | [4] |

| H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. | [4] |

| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. Keep container tightly closed.

Applications and Potential

Role in Organic Synthesis and Materials Science

While specific applications of this compound in drug development are not documented, its chemical structure suggests potential as a versatile intermediate in organic synthesis and materials science.

-

Crosslinking Agent: The presence of two bromine atoms and a trichlorosilyl group provides multiple reactive sites. The trichlorosilyl group can hydrolyze to form silanols, which can then condense to form polysiloxane networks. The bromine atoms can undergo nucleophilic substitution reactions. This dual reactivity makes it a potential candidate as a crosslinking agent for polymers, potentially enhancing their mechanical and thermal properties.

-

Surface Modification: Haloalkyltrichlorosilanes are known to be used for surface functionalization . The trichlorosilyl group can react with hydroxyl groups on surfaces like glass, silica, and metal oxides to form stable siloxane bonds. The bromine atoms would then be available on the surface for further chemical modifications, allowing for the attachment of various functional molecules.

Biological Activity Context

There is no specific data available on the biological activity or cytotoxicity of this compound. However, the broader class of organosilicon compounds has been investigated for various medicinal applications. The incorporation of silicon into small molecules can alter their physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence their biological activity. Some brominated organic compounds have been evaluated for cytotoxic effects against cancer cell lines. Further research would be needed to determine if this compound possesses any relevant biological properties.

Visualizations

The following diagrams illustrate the logical relationships of the synthesis and potential reactions of this compound.

Caption: Synthesis and potential reaction pathways of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dibromoethyltrichlorosilane, a valuable reagent in various chemical transformations. The primary synthetic route involves the direct bromination of vinyltrichlorosilane. This document details the underlying chemical principles, a step-by-step experimental protocol, and a summary of the key reaction parameters. The information presented herein is intended to equip researchers with the necessary knowledge to safely and efficiently conduct this synthesis in a laboratory setting.

Introduction

This compound is a halogenated organosilane compound of interest for its potential applications in organic synthesis and materials science. Its synthesis is primarily achieved through the electrophilic addition of bromine to the vinyl group of vinyltrichlorosilane. This reaction proceeds readily due to the high electron density of the carbon-carbon double bond, which acts as a nucleophile, attacking the electrophilic bromine molecule.

Reaction Mechanism and Principles

The synthesis of this compound from vinyltrichlorosilane and bromine is a classic example of an electrophilic addition reaction. The generally accepted mechanism proceeds as follows:

-

Polarization of Bromine: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the vinyl group in vinyltrichlorosilane, the π-electrons induce a dipole in the Br-Br bond. This makes one bromine atom partially positive (electrophilic) and the other partially negative.

-

Formation of a Bromonium Ion Intermediate: The nucleophilic double bond of vinyltrichlorosilane attacks the electrophilic bromine atom, displacing the other bromine atom as a bromide ion (Br⁻). This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the original double bond.

-

Nucleophilic Attack by Bromide: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the three-membered ring and the formation of the 1,2-dibromo product. This anti-addition stereochemistry is a characteristic feature of this reaction mechanism.

Experimental Protocol

The following protocol outlines a general procedure for the synthesis of this compound.

Materials and Equipment:

-

Vinyltrichlorosilane (CH₂=CHSiCl₃)

-

Bromine (Br₂)

-

An inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

-

Ice-water bath

-

Distillation apparatus

-

Standard laboratory glassware and safety equipment (fume hood, safety goggles, gloves)

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask is charged with a solution of vinyltrichlorosilane in an inert solvent. The flask is cooled in an ice-water bath to control the reaction temperature, as the bromination of alkenes is typically exothermic.

-

Addition of Bromine: A solution of bromine in the same inert solvent is placed in a dropping funnel. The bromine solution is then added dropwise to the stirred solution of vinyltrichlorosilane. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The rate of addition should be controlled to maintain a constant, manageable reaction temperature.

-

Reaction Monitoring: The reaction is monitored by observing the disappearance of the bromine color. Once the addition is complete, the reaction mixture may be stirred for an additional period at a specific temperature to ensure complete conversion.

-

Workup and Purification: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product, this compound, can be purified by fractional distillation under reduced pressure to obtain the final product.

Quantitative Data

| Parameter | Description | Typical Range/Value |

| Molar Ratio | (Vinyltrichlorosilane : Bromine) | 1:1 to 1:1.1 (A slight excess of bromine may be used to ensure complete reaction of the starting material) |

| Reaction Temperature | Temperature at which the reaction is carried out | 0 - 25 °C (Initially cooled to control exothermicity, then potentially allowed to warm to room temperature) |

| Reaction Time | Duration of the reaction after complete addition of bromine | 1 - 4 hours |

| Solvent | Inert solvent to dissolve reactants and control temperature | Carbon Tetrachloride, Dichloromethane, Chloroform |

| Yield | Percentage of the theoretical maximum product obtained | Expected to be high, as direct halogenation of vinylsilanes generally proceeds smoothly.[1] |

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthesis of this compound from vinyltrichlorosilane and bromine.

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2-Dibromoethyltrichlorosilane is a halogenated organosilane of interest in synthetic chemistry and materials science. Its structure, featuring a silicon atom bonded to three chlorine atoms and a 1,2-dibromoethyl group, allows for a range of chemical transformations. A thorough understanding of its molecular geometry and conformational preferences is crucial for predicting its reactivity and designing novel applications. This guide aims to consolidate the current knowledge of its molecular structure for researchers and professionals in related fields.

Molecular Structure and Conformational Analysis

The molecular structure of this compound has been primarily elucidated through gas-phase electron diffraction (GED) combined with quantum chemical calculations. These studies reveal that the molecule exists as a mixture of three stable conformers at room temperature: two gauche conformers and one anti conformer.

Conformational Isomers

The rotational isomerism in this compound arises from the rotation around the C-C and C-Si single bonds. The dominant conformers are designated based on the dihedral angle between the two bromine atoms (φ(Br-C-C-Br)).

-

Gauche (G) Conformers: These are the most abundant conformers in the gas phase. They are characterized by a Br-C-C-Br dihedral angle of approximately ±71°. The two gauche forms are enantiomeric.

-

Anti (A) Conformer: In this conformer, the bromine atoms are positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180°.

The conformational composition in the gas phase at 100°C has been determined to be approximately 64% gauche and 23% anti, with a 13% presence of a second gauche conformer.[1] In the solid phase, only the gauche conformer is observed.[1]

Diagram of Conformational Isomers:

Caption: Conformational isomers of this compound.

Structural Parameters

The key bond lengths and angles for the dominant gauche conformer of this compound, as determined by gas-phase electron diffraction, are summarized in the table below.[1]

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Si-C | 1.865(15) |

| C-C | 1.501(18) |

| C-Br (average) | 1.965(8) |

| Si-Cl (average) | 2.028(3) |

| Bond Angles | |

| ∠C-C-Si | 114.1(33) |

| ∠C-C-Br | 114.0(21) |

| ∠C-Si-Cl (average) | 109.6(7) |

Proposed Synthesis

-

Hydrosilylation of Vinyl Bromide: The first step would be the addition of trichlorosilane (B8805176) (HSiCl₃) across the double bond of vinyl bromide (CH₂=CHBr). This reaction is typically catalyzed by a platinum catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

-

Bromination of the Resulting Organosilane: The product of the hydrosilylation, 2-bromoethyltrichlorosilane, would then be subjected to bromination to introduce the second bromine atom. This could potentially be achieved via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN, or through direct bromination with Br₂ under UV irradiation.

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of this compound are not explicitly provided in a single source. The following sections outline general methodologies for the key analytical techniques used to study its structure, based on standard laboratory practices and information from related studies.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase.

Methodology:

-

A high-energy beam of electrons is directed at a gaseous sample of this compound.

-

The electrons are scattered by the molecules, creating a diffraction pattern.

-

The diffraction pattern is recorded on a detector.

-

The radial distribution of the scattered electrons is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.

-

The experimental data is typically refined against theoretical models obtained from quantum chemical calculations to yield a precise molecular structure.[1]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing information about its functional groups and conformation.

Methodology:

-

IR Spectroscopy:

-

A sample of this compound (in the liquid or solid phase) is placed in the path of an infrared beam.

-

The absorption of infrared radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured.

-

-

Raman Spectroscopy:

-

A monochromatic laser beam is directed at the sample.

-

The scattered light is collected and analyzed.

-

The Raman spectrum consists of peaks shifted from the incident laser frequency, with the shifts corresponding to the vibrational frequencies of the molecule.

-

Temperature-dependent Raman studies can be used to determine the relative stabilities of the different conformers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers in the gauche conformer and the diastereotopic nature of the methylene (B1212753) protons. The signals would likely appear as complex multiplets in the region typical for alkyl halides.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum should show two distinct signals for the two carbon atoms of the ethyl group, with their chemical shifts influenced by the attached bromine and trichlorosilyl (B107488) groups.

General Experimental Protocol:

-

A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

The sample is placed in an NMR spectrometer.

-

The ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum: The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of multiple bromine and chlorine atoms. The molecular ion peak would be observed as a cluster of peaks reflecting the natural isotopic abundances of these halogens. Fragmentation would likely involve the loss of bromine, chlorine, or the trichlorosilyl group.

General Experimental Protocol:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The molecules are ionized, typically using electron impact (EI) or chemical ionization (CI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

Data Presentation

The following table summarizes the key physical and structural properties of this compound.

| Property | Value | Reference |

| Identifier | ||

| CAS Number | 4170-50-7 | [2] |

| Molecular Formula | C₂H₃Br₂Cl₃Si | [2] |

| Molecular Weight | 321.3 g/mol | [2] |

| Physical Properties | ||

| Density | 2.031 g/cm³ | [2] |

| Boiling Point | 202.7 °C at 760 mmHg | [2] |

| Flash Point | 76.4 °C | [2] |

| Structural Parameters (Gauche Conformer) | ||

| Si-C Bond Length | 1.865(15) Å | [1] |

| C-C Bond Length | 1.501(18) Å | [1] |

| C-Br Bond Length (avg.) | 1.965(8) Å | [1] |

| Si-Cl Bond Length (avg.) | 2.028(3) Å | [1] |

| ∠C-C-Si | 114.1(33) ° | [1] |

| ∠C-C-Br | 114.0(21) ° | [1] |

| ∠C-Si-Cl (avg.) | 109.6(7) ° | [1] |

| φ(Br-C-C-Br) | -71(6) ° | [1] |

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1,2-Dibromoethyltrichlorosilane (CAS No. 4170-50-7). A thorough compilation of data from various sources is presented, including molecular weight, density, boiling point, flash point, and refractive index. This document addresses inconsistencies in reported values and outlines standardized experimental protocols for the determination of these key physical parameters, with special consideration for the compound's reactivity. A logical diagram illustrates the relationship between the molecular structure of this compound and its physical and chemical characteristics.

Introduction

This compound, with the chemical formula C₂H₃Br₂Cl₃Si, is a halogenated organosilane. Such compounds are of interest in organic synthesis and materials science, often serving as intermediates or precursors. A precise understanding of its physical properties is crucial for its handling, application, and for the design of synthetic routes and reaction conditions. This guide aims to consolidate the available data and provide a reliable reference for researchers.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note the discrepancies found in the literature, particularly for the boiling point.

| Property | Value | Source(s) |

| Molecular Weight | 321.3 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Density | 2.031 g/cm³ | [1] |

| 2.046 g/cm³ | [3] | |

| Boiling Point | 202.7 °C at 760 mmHg | [1] |

| 90 °C | [3][4] | |

| Flash Point | 76.4 °C | [1] |

| 65 °C | [3] | |

| Refractive Index | 1.5370 | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [3] |

Solubility Profile

Based on the principle of "like dissolves like" and the behavior of similar long-chain alkyltrichlorosilanes, a qualitative solubility profile for this compound can be inferred[5].

-

Soluble in: Nonpolar organic solvents such as hexane, heptane, toluene, and diethyl ether.

-

Insoluble and Reactive with: Protic solvents including water, alcohols (e.g., ethanol, methanol), and primary/secondary amines. The Si-Cl bonds are highly susceptible to hydrolysis, leading to the formation of silanols and subsequent condensation to polysiloxanes[5][6].

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound, adapted for a moisture-sensitive compound. All procedures should be carried out in a fume hood with appropriate personal protective equipment.

Determination of Melting Point (Capillary Method)

Given that the substance is reported as a solid, this method is appropriate.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Sealed glass capillary tubes.

-

Inert atmosphere glove box or Schlenk line.

-

Mortar and pestle.

Procedure:

-

Inside an inert atmosphere glove box, finely grind a small sample of this compound using a mortar and pestle.

-

Pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the atmospheric boiling point and can help resolve the discrepancies in the literature.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask) with ground glass joints, dried in an oven prior to use.

-

Calibrated thermometer.

-

Heating mantle with a stirrer.

-

Inert gas source (e.g., nitrogen or argon).

-

Boiling chips.

Procedure:

-

Assemble the distillation apparatus under a flow of inert gas.

-

Introduce a sample of this compound and a few boiling chips into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This constant temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer of a known volume, dried and calibrated.

-

Analytical balance.

-

Constant temperature bath.

-

Inert atmosphere glove box.

Procedure:

-

Inside an inert atmosphere glove box, weigh the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

-

Abbe refractometer with a calibrated prism and a monochromatic light source (e.g., sodium D-line).

-

Constant temperature circulator.

-

Anhydrous solvent for cleaning (e.g., hexane).

-

Inert atmosphere glove box or a dry, inert gas flow over the sample application area.

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Set the constant temperature circulator to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.

-

In an inert atmosphere, apply a few drops of this compound to the lower prism.

-

Close the prisms and allow the sample to reach the set temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly with an anhydrous solvent immediately after the measurement.

Structure-Property Relationships

The physical and chemical properties of this compound are directly related to its molecular structure.

Caption: Relationship between the structure of this compound and its properties.

Conclusion

This guide provides a consolidated resource on the physical properties of this compound. While key data points are available, inconsistencies in the literature highlight the need for careful experimental verification. The provided protocols offer a framework for obtaining reliable data, with particular attention to the compound's moisture sensitivity. A clear understanding of these properties is essential for the safe and effective use of this chemical in research and development.

References

- 1. (1,2-Dibromoethyl)trichlorosilane | CAS 4170-50-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | CAS: 4170-50-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 4170-50-7 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

In-Depth Technical Guide: 1,2-Dibromoethyltrichlorosilane Safety and Handling

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with 1,2-Dibromoethyltrichlorosilane (CAS No. 4170-50-7). Due to the limited availability of a complete Safety Data Sheet (SDS) from a single source, this guide synthesizes information from various chemical suppliers and related compound data to offer a thorough safety profile.

Section 1: Chemical and Physical Properties

This compound is a solid organosilicon compound.[1] Its physical and chemical characteristics are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 4170-50-7 | [1] |

| Molecular Formula | C2H3Br2Cl3Si | [1] |

| Molecular Weight | 321.3 g/mol | [1] |

| Physical State | Solid | [1] |

| Density | 2.031 g/cm³ | [1] |

| Boiling Point | 202.7 °C at 760 mmHg | [1] |

| Flash Point | 76.4 °C | [1] |

Section 2: Hazard Identification and Toxicological Data

Primary Hazards:

-

Inhalation Hazard: Vapors can irritate the respiratory system.[2]

-

Water Reactive: Reacts with water, potentially releasing irritating fumes of hydrogen chloride and organic acid vapors.[2]

Section 3: Handling and Storage Protocols

Proper handling and storage are paramount to ensure safety when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.[2]

-

Do not breathe fumes or inhale vapors.[2]

-

Prevent contact with water and moisture.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as water, alcohols, and bases.

Section 4: Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an absorbent, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.[2]

-

Do not use water to clean up spills, as the material reacts with water.[2]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation or burns develop.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 5: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. One recommended disposal method involves hydrolyzing the material by mixing it with water in a fume hood. The resulting liquid layer containing hydrochloric acid should be neutralized. The solid residues may then be landfilled. Alternatively, the material can be absorbed onto clay or vermiculite, and the absorbent material disposed of as solid waste.[2]

Section 6: Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Handling and Storage of 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1,2-Dibromoethyltrichlorosilane (CAS No. 4170-50-7). The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a corrosive and moisture-sensitive solid.[1] Its key physical and chemical properties are summarized in the table below. Due to its reactivity with water, it is classified as a water-sensitive chemical, which dictates specific handling and storage requirements.[2][3][4][5][6]

| Property | Value | Reference |

| CAS Number | 4170-50-7 | [1] |

| Molecular Formula | C₂H₃Br₂Cl₃Si | [1] |

| Molecular Weight | 321.3 g/mol | [1] |

| Physical Description | Solid | [1] |

| Boiling Point | 202.7 °C at 760 mmHg | [1] |

| Flash Point | 76.4 °C | [1] |

| Density | 2.031 g/cm³ | [1] |

| Corrosivity | Corrosive to metals, Category 1 | [1] |

Health Hazard Information

This compound is a hazardous substance that can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Recommended Handling Procedures

Due to its corrosive and water-reactive nature, strict handling procedures must be followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical splash goggles and a face shield should be worn.[7] Contact lenses are not recommended as they can trap the chemical against the eye.[8]

-

Skin Protection: A flame-resistant lab coat, along with chemical-resistant gloves (materials such as butyl rubber or Viton are often recommended for chlorosilanes; consult the glove manufacturer's compatibility chart) are essential.[7] Protective clothing should be sufficient to prevent any skin contact.[8]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used.

General Handling Practices

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid all contact with skin and eyes.[8]

-

Do not breathe vapors or dust.[8]

-

Ground all equipment to prevent static discharge.[8]

-

Never add water to this product.[8]

-

Have an emergency eyewash station and safety shower readily accessible in the immediate work area.[9]

Storage Requirements

Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.

-

Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[3][6][9]

-

Keep containers tightly closed to prevent contact with atmospheric moisture.[3]

-

Store in a secondary container to contain any potential leaks.[6]

-

Do not store under sinks or in areas where water contact is possible.[2]

-

Label the storage area with "Water-Reactive Chemicals".[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spills and Leaks

For any spill, the first priority is personal safety.

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, dry earth, or vermiculite.[10] Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

-

-

Major Spill:

-

Evacuate the entire area immediately.

-

Alert your institution's emergency response team and provide them with the identity of the spilled chemical.

-

Prevent entry to the area.

-

If safe to do so, increase ventilation to the area.

-

Below is a logical workflow for handling a chemical spill of this compound.

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Protocols

General Protocol for Handling this compound in a Reaction

This protocol assumes the use of standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents.

Objective: To safely dispense and use this compound in a chemical reaction.

Materials:

-

This compound

-

Anhydrous solvent (appropriate for the reaction)

-

Dry glassware (oven or flame-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Appropriate PPE (as described in Section 3.1)

-

Quenching solution (e.g., isopropanol (B130326), followed by a basic solution)

Procedure:

-

Preparation:

-

Ensure all glassware is scrupulously dried and assembled under an inert atmosphere.

-

Purge the reaction vessel with inert gas.

-

Prepare the reaction solvent by drying it over a suitable drying agent and degassing it.

-

-

Dispensing the Reagent (Solid):

-

If working in a glovebox, weigh the required amount of this compound directly into the reaction vessel or an addition funnel.

-

If using a Schlenk line, quickly weigh the solid in a tared, sealed vial and transfer it to the reaction vessel under a positive pressure of inert gas.

-

-

Reaction:

-

Add the anhydrous solvent to the reaction vessel containing other reactants.

-

Slowly add the this compound to the reaction mixture, maintaining an inert atmosphere and controlling the temperature as required by the specific reaction.

-

-

Work-up and Quenching:

-

Upon completion of the reaction, cautiously quench any unreacted this compound by slowly adding a less reactive alcohol like isopropanol at a low temperature.

-

Follow this with a slow addition of a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the resulting acidic byproducts.

-

All waste from the reaction and work-up should be collected and disposed of as hazardous waste.

-

The following diagram illustrates a general workflow for using a water-sensitive reagent like this compound.

Disposal

All waste containing this compound or its byproducts must be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

This technical guide provides essential information for the safe handling and storage of this compound. Adherence to these guidelines, in conjunction with a thorough understanding of the Safety Data Sheet and institutional protocols, is paramount for ensuring the safety of all laboratory personnel.

References

- 1. Khan Academy [khanacademy.org]

- 2. leah4sci.com [leah4sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition pathways of chlorinated trisilanes | Semantic Scholar [semanticscholar.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 1,2-Dibromoethyltrichlorosilane: A Theoretical and Predictive Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,2-Dibromoethyltrichlorosilane (CAS No. 4170-50-7). Due to a lack of publicly available experimental data for this specific compound, this document presents a theoretical analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data herein is intended to serve as a reference for the identification and characterization of this compound and to guide future experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally analogous compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.5 | Doublet of doublets | 1H | -CH(Br)-SiCl₃ |

| ~3.8 - 4.2 | Doublet of doublets | 2H | -CH₂(Br) |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~45 - 55 | -CH(Br)-SiCl₃ |

| ~35 - 45 | -CH₂(Br) |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Medium | C-H stretch |

| 1420 - 1450 | Medium | CH₂ scissoring |

| 1250 - 1280 | Medium | CH₂ wagging |

| 650 - 750 | Strong | C-Br stretch |

| 550 - 650 | Strong | Si-Cl stretch |

| 450 - 550 | Strong | Si-Cl stretch |

Predicted sample state: Neat liquid or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Identity | Notes |

| [M]+ | [C₂H₃Br₂Cl₃Si]+ | Molecular ion peak. Expected to be of low abundance. The isotopic pattern will be complex due to the presence of Br and Cl isotopes. |

| [M-Br]+ | [C₂H₃BrCl₃Si]+ | Loss of a bromine radical. |

| [M-Cl]+ | [C₂H₃Br₂Cl₂Si]+ | Loss of a chlorine radical. |

| [SiCl₃]+ | [SiCl₃]+ | Trichlorosilyl (B107488) cation, a common fragment for trichlorosilyl compounds. |

| [CH₂Br]+ | [CH₂Br]+ | Bromomethyl cation. |

| [CHBrSiCl₃]+ | [CHBrSiCl₃]+ | Fragment from cleavage of the C-C bond. |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The use of a glovebox or Schlenk line is recommended due to the moisture sensitivity of the trichlorosilyl group.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a solid or viscous liquid, dissolve it in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30 to 400).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay close attention to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), which will be characteristic for fragments containing these elements.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Reaction Mechanisms of 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromoethyltrichlorosilane is a halogenated organosilane compound of interest in synthetic chemistry. Its bifunctional nature, possessing both reactive bromine atoms and a trichlorosilyl (B107488) group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis and principal reaction mechanisms of this compound, including electrophilic addition for its synthesis, and subsequent elimination and substitution reactions. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to vinyltrichlorosilane. This reaction proceeds through a characteristic bromonium ion intermediate.

Experimental Protocol: Synthesis via Electrophilic Addition

Materials:

-

Vinyltrichlorosilane

-

Bromine

-

Carbon tetrachloride (or other inert solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve vinyltrichlorosilane in an inert solvent such as carbon tetrachloride.

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred vinyltrichlorosilane solution. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

The solvent can be removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Vinyltrichlorosilane | Bromine | Carbon Tetrachloride | 0 °C | High | General knowledge of electrophilic additions |

Reaction Mechanism: Electrophilic Addition

The addition of bromine to vinyltrichlorosilane follows a well-established electrophilic addition mechanism.

Caption: Electrophilic addition of bromine to vinyltrichlorosilane.

Core Reaction Mechanisms of this compound

This compound can undergo several key reactions, primarily elimination and nucleophilic substitution. The presence of two bromine atoms and the electron-withdrawing trichlorosilyl group influences the reactivity of the molecule.

Elimination Reactions (Dehydrobromination)

The most prominent reaction of this compound is β-elimination of hydrogen bromide (HBr) to form a vinyl bromide derivative. This reaction is typically promoted by a base. The regioselectivity of this elimination is influenced by the acidity of the α-proton, which is enhanced by the electron-withdrawing trichlorosilyl group.

Materials:

-

This compound

-

Quinoline (or other tertiary amine)

-

Reaction flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a reaction flask equipped with a reflux condenser, combine this compound and a tertiary amine such as quinoline.

-

Heat the mixture under reflux. The tertiary amine acts as a base to facilitate the elimination of HBr.

-

The progress of the reaction can be monitored by techniques such as GC-MS or NMR spectroscopy.

-

Upon completion, the product, β-bromovinyltrichlorosilane, can be isolated by distillation from the reaction mixture.

Quantitative Data:

| Reactant | Base | Product | Yield | Reference |

| This compound | Quinoline | β-Bromovinyltrichlorosilane | N/A | General knowledge of elimination reactions |

The dehydrobromination of this compound with a non-nucleophilic base like a tertiary amine is expected to proceed via an E2 (bimolecular elimination) mechanism.

Caption: E2 elimination mechanism for dehydrobromination.

Nucleophilic Substitution Reactions

This compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces one or both of the bromine atoms. The reaction pathway (Sₙ1 or Sₙ2) will depend on the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon centers. Given the primary and secondary nature of the carbons bearing the bromine atoms, Sₙ2 reactions are generally expected with strong nucleophiles.

Materials:

-

This compound

-

Sodium thiophenoxide

-

Aprotic solvent (e.g., THF, DMF)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve this compound in a suitable aprotic solvent.

-

Add a solution of a strong nucleophile, such as sodium thiophenoxide, to the reaction mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature or gentle heating).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and chromatography.

Quantitative Data:

| Reactant | Nucleophile | Product(s) | Yield | Reference |

| This compound | Sodium Thiophenoxide | Mono- and/or di-substituted products | N/A | General knowledge of substitution reactions |

With a strong nucleophile, the substitution is likely to proceed through an Sₙ2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon is chiral.

Caption: Sₙ2 substitution on this compound.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with Grignard reagents is complex. While the formation of a Grignard reagent from this compound itself is likely to be problematic and favor elimination to form ethene and magnesium bromide[1], its reaction with other Grignard reagents could potentially lead to substitution or elimination products. The highly basic nature of Grignard reagents can promote dehydrobromination.

-

Elimination: The Grignard reagent can act as a base, leading to the formation of β-bromovinyltrichlorosilane.

-

Substitution: The Grignard reagent could potentially act as a nucleophile, leading to the substitution of one or both bromine atoms. However, this is often less favorable than elimination with sterically hindered substrates or strong bases.

Caption: Potential reaction pathways with Grignard reagents.

Thermolysis

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the -CH₂Br and -CHBr- protons due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show two distinct signals for the two carbon atoms, with their chemical shifts influenced by the attached bromine and silicon atoms.

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-Br, and Si-Cl bonds. The absence of a C=C stretching band (around 1640 cm⁻¹) and the presence of C-Br stretching bands (typically in the 500-700 cm⁻¹ region) would confirm the structure.

Conclusion

This compound is a versatile intermediate whose reactivity is dominated by elimination and substitution reactions. The synthesis via electrophilic addition of bromine to vinyltrichlorosilane is a straightforward process. Subsequent reactions, particularly dehydrobromination with a base, provide a route to functionalized vinylsilanes. The competition between elimination and substitution pathways is a key consideration in designing synthetic strategies utilizing this compound. Further research to quantify the yields and reaction kinetics of its various transformations would be beneficial for its broader application in organic synthesis and materials science.

References

A Proposed Theoretical Investigation of 1,2-Dibromoethyltrichlorosilane: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromoethyltrichlorosilane (C₂H₃Br₂Cl₃Si) is a halogenated organosilane with potential applications in materials science and organic synthesis. Despite its intriguing structure, a thorough theoretical investigation of its molecular properties is currently lacking in the scientific literature. This whitepaper outlines a proposed in-depth theoretical study of this compound using computational chemistry methods. The proposed research aims to elucidate the molecule's structural, vibrational, and electronic properties, providing valuable data for researchers and scientists. This guide details the proposed computational methodologies, presents illustrative data in structured tables, and visualizes the research workflow and conformational analysis.

Introduction

Organosilanes are a class of compounds that have found widespread use in various fields, including as coupling agents, in the synthesis of polymers, and as intermediates in organic chemistry. The presence of bromine and chlorine atoms in this compound suggests a rich and complex chemistry. A comprehensive theoretical understanding of its molecular structure, conformational isomers, vibrational modes, and electronic properties is crucial for predicting its reactivity and for the rational design of new materials and synthetic pathways.

This document serves as a technical guide for a proposed theoretical study of this compound. The methodologies described herein are standard in the field of computational chemistry and are designed to provide a robust and comprehensive dataset on the target molecule.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software

All calculations would be performed using a widely recognized computational chemistry software package, such as Gaussian, ORCA, or Spartan.

Conformational Analysis

A systematic conformational search would be performed to identify the most stable conformers of this compound. This would involve rotating the C-C and C-Si single bonds and performing geometry optimizations for each starting conformation.

Geometry Optimization and Frequency Calculations

The geometries of all identified conformers would be fully optimized without any symmetry constraints. The B3LYP functional with the 6-311++G(d,p) basis set is proposed for these calculations. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structures correspond to true energy minima.

Thermochemical Analysis

Thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy would be calculated at 298.15 K and 1 atm.

Natural Bond Orbital (NBO) Analysis

NBO analysis would be performed to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated to determine the molecule's electronic properties and reactivity.

Illustrative Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed theoretical study. Note: The data presented here is illustrative and not the result of actual calculations.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | Si-Cl1 | 2.045 |

| Si-Cl2 | 2.048 | |

| Si-Cl3 | 2.046 | |

| Si-C1 | 1.910 | |

| C1-C2 | 1.535 | |

| C1-H1 | 1.092 | |

| C2-Br1 | 1.965 | |

| C2-Br2 | 1.968 | |

| C2-H2 | 1.095 | |

| Bond Angles (°) ** | Cl1-Si-Cl2 | 108.5 |

| Cl1-Si-C1 | 110.2 | |

| Si-C1-C2 | 112.1 | |

| C1-C2-Br1 | 109.8 | |

| Dihedral Angles (°) ** | Cl1-Si-C1-C2 | -175.8 |

| Si-C1-C2-Br1 | 65.2 |

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Infrared Intensity (km/mol) | Assignment |

| 1 | 2985 | 25.4 | C-H stretch |

| 2 | 1420 | 15.8 | CH₂ scissoring |

| 3 | 810 | 112.3 | Si-Cl stretch (asymmetric) |

| 4 | 750 | 98.7 | Si-Cl stretch (symmetric) |

| 5 | 680 | 85.1 | C-Br stretch |

| 6 | 550 | 65.4 | Si-C stretch |

Table 3: Calculated Thermochemical and Electronic Properties

| Property | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 45.8 |

| Enthalpy (Hartree) | -2890.123 |

| Gibbs Free Energy (Hartree) | -2890.178 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Dipole Moment (Debye) | 2.15 |

Visualizations

Proposed Computational Workflow

The following diagram illustrates the proposed workflow for the theoretical study of this compound.

Caption: Proposed computational workflow for the theoretical study.

Conformational Analysis of this compound

This diagram illustrates the relationship between different conformers of this compound.

Caption: Energy relationship between different conformers.

Conclusion

The proposed theoretical study of this compound would provide a foundational understanding of its molecular properties. The data generated would be invaluable for predicting its behavior in chemical reactions and for the development of new applications. This whitepaper outlines a clear and robust methodology for achieving these goals, providing a roadmap for future computational research on this and related organosilane compounds. The illustrative data and visualizations presented herein serve as a template for the expected outcomes of such a study.

Stability of 1,2-Dibromoethyltrichlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1,2-dibromoethyltrichlorosilane under various conditions. Due to the limited availability of data for this specific compound, this guide draws upon established principles of organosilane chemistry and data from analogous haloalkyltrichlorosilanes to predict its stability profile. The information herein is intended to guide researchers in the handling, storage, and application of this compound.

Executive Summary

This compound is a reactive molecule susceptible to degradation under common laboratory conditions, primarily through hydrolysis and thermal decomposition. The presence of both a trichlorosilyl (B107488) group and vicinal dibromo functionalities dictates its reactivity. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of silanols, which subsequently condense to form polysiloxanes. Thermally, the molecule's stability is governed by the relative strengths of its covalent bonds, with the C-Br and Si-Cl bonds being the most likely points of initial cleavage. This guide outlines the predicted stability, decomposition pathways, and provides generalized experimental protocols for assessing the stability of this compound.

Predicted Stability Profile

The stability of this compound is critically dependent on the environmental conditions. The following table summarizes its predicted stability under different scenarios, based on the known chemistry of organotrichlorosilanes and bromoalkanes.

| Condition | Predicted Stability | Primary Decomposition Pathway | Potential Decomposition Products |

| Aqueous Environment (Neutral pH) | Highly Unstable | Rapid Hydrolysis and Condensation | 1,2-Dibromoethylsilanetriol, Polysiloxanes, Hydrogen Chloride |

| Aqueous Environment (Acidic pH) | Highly Unstable | Acid-Catalyzed Hydrolysis | 1,2-Dibromoethylsilanetriol, Polysiloxanes, Hydrogen Chloride |

| Aqueous Environment (Basic pH) | Highly Unstable | Base-Catalyzed Hydrolysis | 1,2-Dibromoethylsilanetriol, Polysiloxanes, Hydrogen Chloride |

| Protic Solvents (e.g., Alcohols) | Unstable | Alcoholysis | 1,2-Dibromoethyltrialkoxysilane, Hydrogen Chloride |

| Aprotic Solvents (e.g., Hexane, Toluene) | Stable (if anhydrous) | None | Not Applicable |

| Elevated Temperature (>150-200°C) | Unstable | Thermal Decomposition | Bromoethene, Vinyl Bromide, Silicon Tetrachloride, various brominated and chlorinated hydrocarbons and silanes |

| Ambient Temperature (anhydrous, inert atm.) | Stable | None | Not Applicable |

Hydrolytic Stability

Organotrichlorosilanes are well-known for their high sensitivity to moisture. The hydrolysis of the Si-Cl bonds is a rapid and exothermic reaction.

Proposed Mechanism of Hydrolysis and Condensation

The hydrolysis of this compound is expected to proceed in a stepwise manner, with the sequential replacement of chlorine atoms by hydroxyl groups to form a silanetriol intermediate. This intermediate is unstable and readily undergoes intermolecular condensation to form siloxane bridges (Si-O-Si), ultimately leading to the formation of a cross-linked polysiloxane polymer and the liberation of hydrogen chloride.

An In-depth Technical Guide to the Hydrolysis Products of 1,2-Dibromoethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromoethyltrichlorosilane is a bifunctional organosilane molecule with significant potential in materials science and as a synthetic intermediate. Its reactivity is characterized by the disparate nature of its two functional moieties: a hydrolytically sensitive trichlorosilyl (B107488) group and a vicinal dibromide on the ethyl chain. This technical guide elucidates the expected hydrolysis products of this compound, detailing the reaction pathways, experimental considerations, and the nature of the resulting polymeric structures. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes established principles of organosilicon chemistry and haloalkane reactivity to provide a robust predictive framework for its behavior in aqueous environments. The primary hydrolysis product is a polysilsesquioxane, with the potential for subsequent dehydrobromination of the ethyl group, particularly under basic conditions, to yield a vinyl-functionalized polymer.

Introduction

Organofunctional silanes are a cornerstone of advanced materials, enabling the modification of surfaces and the formation of hybrid organic-inorganic polymers. This compound (BrCH₂CH(Br)SiCl₃) is a molecule of interest due to its potential to introduce bromine functionalities or, via subsequent reactions, vinyl groups into a polysilsesquioxane network. The hydrolysis of the trichlorosilyl group is the primary reaction, leading to the formation of silanol (B1196071) intermediates which then undergo condensation to form a Si-O-Si backbone. The fate of the 1,2-dibromoethyl group is dependent on the reaction conditions, particularly the pH.

Reaction Pathways

The reaction of this compound with water proceeds in two main stages: hydrolysis and condensation. A probable subsequent reaction is dehydrobromination.

Hydrolysis

The trichlorosilyl group is highly susceptible to nucleophilic attack by water. Each of the three Si-Cl bonds is sequentially replaced by a Si-OH (silanol) bond, releasing hydrogen chloride (HCl) as a byproduct.[1] This reaction is typically rapid and exothermic.

Reaction: BrCH₂CH(Br)SiCl₃ + 3H₂O → BrCH₂CH(Br)Si(OH)₃ + 3HCl

The initial product is 1,2-dibromoethylsilanetriol. This silanetriol is generally unstable and readily undergoes condensation.

Condensation